3-Chloro-4-fluoro-5-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFIO2 |

|---|---|

Molecular Weight |

300.45 g/mol |

IUPAC Name |

3-chloro-4-fluoro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |

InChI Key |

MIXMFTNIFRGFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)C(=O)O |

Origin of Product |

United States |

Physicochemical and Structural Properties of 3 Chloro 4 Fluoro 5 Iodobenzoic Acid

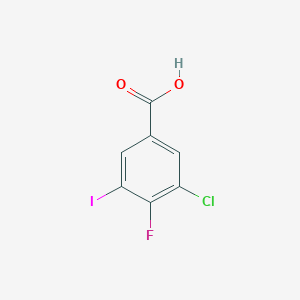

3-Chloro-4-fluoro-5-iodobenzoic acid is a solid, trihalogenated derivative of benzoic acid. Its structure is characterized by a benzene (B151609) ring substituted with a carboxyl group and three different halogen atoms: chlorine, fluorine, and iodine. The specific substitution pattern (positions 3, 4, and 5) creates a unique electronic and steric environment on the aromatic ring.

The key physicochemical identifiers and properties for this compound are summarized in the interactive table below.

| Property | Value | Source |

| CAS Number | 1544863-64-0 | bldpharm.com |

| Molecular Formula | C₇H₃ClFIO₂ | nih.gov |

| Molecular Weight | 316.45 g/mol | N/A |

| Monoisotopic Mass | 315.87959 Da | N/A |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted XlogP | 3.2 | N/A |

Note: Some properties are calculated or predicted and may differ from experimental values.

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for 3-Chloro-4-fluoro-5-iodobenzoic acid are not extensively detailed in publicly available literature, its synthesis can be inferred from general methods for preparing polyhalogenated benzoic acids. One potential route involves the oxidation of a correspondingly substituted benzophenone. google.com Alternatively, it could be synthesized through a multi-step process involving the selective halogenation of a simpler benzoic acid precursor.

The reactivity of this compound is dominated by the three distinct carbon-halogen bonds and the carboxylic acid group. The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the carbon-chlorine bond. sigmaaldrich.comossila.com The carbon-fluorine bond is generally the most stable and least reactive under these conditions. This reactivity gradient allows the molecule to be used as a versatile building block for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

Research Applications and Significance

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. youtube.com For this compound, the primary disconnections involve the carbon-halogen and carbon-carboxyl bonds. The sequence of introducing the three different halogens and the carboxyl group is critical to achieving the desired regiochemistry.

Several retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Halogenation: This approach starts with a simpler benzoic acid derivative, such as 3-chloro-4-fluorobenzoic acid or 4-fluoro-5-iodobenzoic acid, and introduces the final halogen in a late step. The challenge lies in controlling the regioselectivity of the final halogenation step, as the existing substituents will direct the incoming electrophile.

Pathway B: Functional Group Interconversion: An alternative strategy involves starting with a precursor containing a functional group that can be converted into the desired substituent. For instance, an amino group can be transformed into any of the three halogens via diazotization and subsequent Sandmeyer or related reactions. organic-chemistry.org This offers excellent regiochemical control.

Pathway C: Building Block Approach: This strategy involves coupling pre-functionalized aromatic fragments. While powerful, it may require more complex starting materials.

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound relies on a toolbox of classic and modern organic reactions to precisely install the required substituents on the aromatic ring.

Directed Halogenation Approaches (e.g., Ortho-Metalation Strategies)

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile to introduce a desired substituent. wikipedia.org

The carboxylic acid group, or its corresponding carboxylate, can act as a powerful DMG. For instance, 3-chlorobenzoic acid can be deprotonated at the C2 position by treatment with hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). acs.org This strategy could be applied to a precursor like 3-chloro-4-fluorobenzoic acid. The lithiated intermediate could then be quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C5 position.

Table 1: Examples of Directed ortho-Metalation on Benzoic Acid Derivatives

| Starting Material | Base/Solvent | Electrophile | Product | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoic Acid | LDA / THF | Various | 2-Substituted-3-chlorobenzoic acids | acs.org |

| 3-Bromobenzoic Acid | LTMP / THF | Various | 2-Substituted-3-bromobenzoic acids | acs.org |

This table presents examples of the general strategy, not the specific synthesis of the target compound.

Electrophilic Aromatic Substitution for Regioselective Iodination and Chlorination

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The regiochemical outcome is governed by the electronic properties of the substituents already present. In the context of synthesizing this compound, the directing effects of the halogens and the carboxyl group must be carefully considered.

For a precursor like 4-fluoro-3-chlorobenzoic acid, the introduction of iodine would be the final step. The carboxyl group is a deactivating, meta-directing group, while the halogens have competing activating/deactivating and ortho, para-directing effects. The fluorine at C4 and chlorine at C3 would direct an incoming electrophile to the C5 position.

The iodination of aromatic compounds can be achieved using various reagents. A common method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or ammonium (B1175870) persulfate, to generate the reactive iodonium (B1229267) species. google.comchemicalbook.com For example, 2-aminobenzoic acid can be iodinated at the 5-position using molecular iodine and hydrogen peroxide in acetic acid. google.com Similarly, 2-chlorobenzoic acid can be iodinated, primarily at the 5-position, using iodine and ammonium persulfate in acetic acid and sulfuric acid. chemicalbook.com

Nucleophilic Aromatic Substitution for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as fluoride (B91410), onto an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). doubtnut.com

A plausible route to a precursor for our target compound could involve the SNAr reaction on a highly activated substrate. For instance, a molecule like 2,4-dichloro-5-nitrobenzoic acid could potentially undergo selective substitution of the C4-chloro group with fluoride ion (from sources like KF or CsF). The nitro group, a powerful EWG, activates the ring towards nucleophilic attack. Subsequently, the nitro group could be reduced to an amine and then converted to an iodine atom via a Sandmeyer reaction.

Interestingly, in SNAr reactions, fluoride can also act as a leaving group. However, its high electronegativity strongly activates the ring towards nucleophilic attack, making the initial addition step, which is often rate-determining, faster. stackexchange.com This principle is leveraged in photoredox catalysis to enable the SNAr of unactivated fluoroarenes with various nucleophiles, including carboxylic acids. nih.gov

Diazotization-Mediated Halogenation Routes

The transformation of an aromatic amino group into a diazonium salt, followed by its displacement with a halogen, is a versatile and highly reliable method for the regioselective synthesis of haloarenes. organic-chemistry.org This two-step process, often involving the Sandmeyer (using copper salts) or Schiemann (for fluorination) reactions, allows for the introduction of chloro, bromo, iodo, and fluoro substituents with high precision. organic-chemistry.orgscirp.orgscirp.org

A synthetic strategy for this compound could begin with an appropriately substituted aminobenzoic acid, for example, 5-amino-3-chloro-4-fluorobenzoic acid. This precursor would undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgscirp.org The resulting diazonium salt would then be treated with a solution of potassium iodide to yield the final product. chemicalbook.comgoogle.com

This approach offers significant advantages in terms of regiocontrol, as the position of the halogen is determined by the initial placement of the amino group. For instance, the synthesis of 2-chloro-5-iodobenzoic acid often starts from 2-chloro-5-nitrobenzoic acid, which is reduced to 2-chloro-5-aminobenzoic acid and then subjected to a diazotization-iodination sequence. google.com

Table 2: General Diazotization Reactions for Halogen Introduction

| Starting Amine | Reagents for Diazotization | Reagent for Halogenation | Product Halogen | Reference |

|---|---|---|---|---|

| Aromatic Amine | NaNO₂, HCl/H₂SO₄ | CuCl / HCl | -Cl | scirp.orgscirp.org |

| Aromatic Amine | NaNO₂, HCl/H₂SO₄ | CuBr / HBr | -Br | scirp.orgscirp.org |

| Aromatic Amine | NaNO₂, HCl/H₂SO₄ | KI | -I | organic-chemistry.orgchemicalbook.com |

This table illustrates the general Sandmeyer and Schiemann reactions.

Advanced Coupling Reactions for Aromatic Functionalization

While the primary methods for synthesizing the target compound involve direct halogenation or functional group interconversion, modern cross-coupling reactions could play a role in constructing complex precursors. Reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For example, a precursor like 3-bromo-4-fluoro-5-iodobenzoic acid could be synthesized. The bromo substituent could then participate in a Suzuki coupling with a boronic acid or a Stille coupling with an organostannane to introduce other functionalities if desired for analog synthesis. While not a direct route to the title compound, these methods highlight the versatility of halogenated benzoic acids as building blocks for more complex molecules. The ability to selectively react one halogen in the presence of others (e.g., reacting a bromo or iodo group while leaving a chloro or fluoro group intact) is a key advantage of these methods.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck and Sonogashira reactions, in particular, have been adapted for the synthesis and functionalization of benzoic acid derivatives.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org This method can be applied to introduce alkenyl groups to the benzoic acid scaffold. organic-chemistry.org The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base like triethylamine (B128534) or potassium carbonate. wikipedia.org Recent advancements have focused on developing more robust and phosphine-free catalyst systems to enhance reaction efficiency and scope. organic-chemistry.org For instance, a decarbonylative alkenylation of benzoic acids with terminal alkenes has been demonstrated, offering a direct route to internal alkenes. organic-chemistry.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in introducing alkyne moieties into benzoic acid structures. researchgate.net The versatility of the Sonogashira coupling is highlighted by its applicability under mild conditions, including room temperature and in aqueous media, which is beneficial for the synthesis of complex and sensitive molecules. wikipedia.orgresearchgate.net Research has also explored decarbonylative Sonogashira cross-coupling of carboxylic acids, providing a novel pathway that uses carboxylic acids as electrophilic partners. nih.govrsc.org This approach is promoted by a Pd(OAc)2/Xantphos catalytic system and proceeds through the in situ formation of a mixed anhydride. nih.gov

Table 1: Comparison of Heck and Sonogashira Reactions for Benzoic Acid Functionalization

| Feature | Heck Reaction | Sonogashira Reaction |

| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) |

| Reactants | Unsaturated halide, alkene | Terminal alkyne, aryl/vinyl halide |

| Catalyst System | Palladium complex | Palladium complex, Copper(I) co-catalyst |

| Typical Application | Synthesis of substituted alkenes | Synthesis of arylalkynes |

Copper-Mediated Halogen Exchange Reactions

Copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a valuable method for converting aryl bromides and chlorides into more reactive aryl iodides. mdma.chresearchgate.net This transformation is particularly useful in multi-step syntheses where an iodide is required for subsequent cross-coupling reactions.

The process typically involves treating an aryl halide with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) catalyst and a ligand. mdma.chnih.gov The use of diamine ligands has been shown to significantly accelerate the reaction. mdma.ch For example, a system using 5 mol % of CuI and 10 mol % of a diamine ligand in dioxane at 110 °C can achieve high conversion of an aryl bromide to the corresponding iodide. mdma.ch This method is tolerant of a variety of functional groups, including carboxylic acids, provided they are protected, for instance, as a TMS ester. mdma.ch

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing synthetic yields and reaction efficiencies is a critical aspect of chemical manufacturing. For the synthesis of halogenated benzoic acids, this involves fine-tuning various reaction parameters.

In palladium-catalyzed reactions, the choice of catalyst, ligand, base, and solvent can have a profound impact on the outcome. For instance, in Heck reactions, the use of N-heterocyclic carbene (NHC)-ligated palladacycles has been shown to be effective for challenging substrates. organic-chemistry.org Similarly, for Sonogashira couplings, catalyst systems have been developed that operate under mild, copper-free, and even aqueous conditions, which can improve both yield and environmental footprint. researchgate.netorganic-chemistry.org

In the context of halogen exchange reactions, the choice of solvent and halide salt is crucial. Studies have shown that the reaction rate and equilibrium conversion depend on these factors. mdma.ch For example, using NaI in dioxane or n-pentanol has proven effective for the conversion of aryl bromides to iodides. mdma.ch The concentration of the halide salt also plays a significant role in the reaction kinetics. mdma.ch

The purification of the final product is another area for optimization. For instance, in the synthesis of 2-chloro-5-iodobenzoic acid, purification of the crude product from toluene (B28343) can significantly improve the purity of the final compound. chemicalbook.com

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comsnu.ac.kr These principles are increasingly being applied to the synthesis of halogenated benzoic acids and other fine chemicals.

One key principle is the use of catalytic reagents over stoichiometric ones, which is inherent in the palladium and copper-catalyzed methods discussed. snu.ac.kr Catalysts increase reaction efficiency and reduce waste. Another principle is the use of safer solvents. The development of cross-coupling reactions that can be performed in water or in the absence of a solvent is a significant step towards greener synthesis. researchgate.netwjpmr.com For example, a Sonogashira coupling of halogenated aromatic acids has been successfully developed in water using a water-soluble palladium complex. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. snu.ac.kr Reactions like the decarbonylative cross-coupling of carboxylic acids, while innovative, involve the loss of a carbon monoxide molecule, which lowers the atom economy. nih.gov However, they offer the advantage of utilizing readily available carboxylic acids as starting materials.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group, serving as a primary site for a variety of chemical modifications. These transformations are fundamental in synthesizing new derivatives for various applications in materials science and pharmaceuticals. The reactivity of this group in this compound is characteristic of aromatic carboxylic acids, allowing for the formation of esters, amides, alcohols, aldehydes, and acid halides.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a common and crucial derivatization strategy. Esterification is readily achieved, as evidenced by the documented existence of its methyl ester, methyl 3-chloro-4-fluoro-5-iodobenzoate. sigmaaldrich.com This reaction typically proceeds under acidic conditions with an alcohol or via activation of the carboxylic acid.

Amidation reactions are equally important, creating robust amide bonds that are central to many bioactive molecules. nih.gov While specific amidation examples for this compound are not detailed in the literature, modern synthetic methods are broadly applicable. These include the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. nih.govresearchgate.net One effective approach involves the in-situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which can activate a wide range of aromatic carboxylic acids for amidation at room temperature. nih.govresearchgate.netacs.org Another strategy employs activating agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has proven effective for the amidation of various carboxylic acids. lookchemmall.com

Table 1: Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Acid Catalysis | H₂SO₄ with Methanol (B129727) |

| Alkyl Halides | Methyl Iodide with a base | |

| Amidation | Coupling Reagents | Carbodiimides (e.g., DCC, EDC) |

| Phosphonium Salts | PPh₃ / N-chlorophthalimide nih.govacs.org |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde. The complete reduction to a benzyl (B1604629) alcohol derivative, (3-chloro-4-fluoro-5-iodophenyl)methanol, would typically be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

The partial reduction to an aldehyde, 3-chloro-4-fluoro-5-iodobenzaldehyde, is a more delicate transformation requiring milder and more controlled conditions to prevent over-reduction to the alcohol. A common two-step strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by treatment with a selective reducing agent. The existence of related aldehydes, such as 3-chloro-4-fluorobenzaldehyde, demonstrates the viability of this compound class. sigmaaldrich.comtcichemicals.com

Formation of Acid Halides and Anhydrides

To enhance its reactivity for subsequent nucleophilic acyl substitution, this compound can be converted into an acid halide, most commonly an acid chloride. This is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-4-fluoro-5-iodobenzoyl chloride is a highly reactive intermediate, serving as a precursor for the efficient synthesis of esters, amides, and other acyl derivatives. Anhydrides can also be formed, often by reacting the acid chloride with a carboxylate salt.

Table 2: Reagents for Reduction and Acid Halide Formation

| Desired Product | Reagent Class | Specific Examples |

|---|---|---|

| Primary Alcohol | Hydride Reagents | Lithium aluminum hydride (LiAlH₄) |

| Borane Complexes | Borane-THF complex (BH₃·THF) | |

| Aldehyde | Activated Reduction | 1. SOCl₂ 2. Reducing agent (e.g., LiAl(O-t-Bu)₃) |

| Acid Chloride | Chlorinating Agents | Thionyl chloride (SOCl₂) |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is adorned with three different halogen atoms and a deactivating, meta-directing carboxylic acid group. This substitution pattern dictates the feasibility and regioselectivity of further aromatic functionalization reactions.

Further Halogenation and Dehalogenation Studies

Given the already high degree of halogenation, further halogenation of the single remaining hydrogen at position C6 would be challenging due to the steric hindrance and the deactivating nature of the existing substituents.

Conversely, the presence of three distinct halogens opens possibilities for selective dehalogenation or functionalization via cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine and carbon-fluorine bonds, making the iodine atom at position C5 the most likely site for such transformations. Similar structures, like 3-bromo-5-iodobenzoic acid, are known to participate in regioselective cross-coupling reactions, such as Heck and Sonogashira couplings, at the iodo position. sigmaaldrich.com This suggests that this compound could serve as a valuable substrate for introducing new carbon-carbon or carbon-heteroatom bonds at the C5 position, effectively replacing the iodine atom.

Nitration and Amination of the Aromatic Nucleus

Nitration of the aromatic ring is a plausible transformation, with the regiochemistry being directed by the existing substituents. The carboxylic acid group directs incoming electrophiles to the meta positions (C3 and C5), which are already occupied. The fluorine and chlorine atoms are ortho, para-directors. The only available position on the ring is C6, which is ortho to the iodine and para to the chlorine.

Research on the closely related 3-chloro-4-fluorobenzoic acid shows that nitration using a mixture of nitric and sulfuric acid proceeds to give 3-chloro-4-fluoro-5-nitrobenzoic acid in good yield. This reaction establishes that the position ortho to the chlorine and meta to the carboxylic acid is susceptible to nitration. In the case of this compound, the single remaining position at C6 is the logical target for nitration.

Amination of the ring is most commonly achieved indirectly by the reduction of a nitro derivative. A synthetic protocol for a related compound involves nitration followed by the reduction of the nitro group to an amine. researchgate.net Therefore, should the nitration of this compound be successful, the resulting nitro-compound could be readily reduced to the corresponding 6-amino-3-chloro-4-fluoro-5-iodobenzoic acid.

Table 3: Research Findings on Nitration of a Related Compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Alkylation and Acylation Reactions

The carboxylic acid moiety of this compound is a primary site for derivatization through alkylation and acylation reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and potential for further reactions.

Alkylation Reactions:

Alkylation of the carboxylic acid group typically proceeds via an esterification reaction. This can be achieved through several established methods. Given the presence of electron-withdrawing halogen substituents, the reactivity of the carboxylic acid is influenced, though standard esterification protocols are generally effective. Common methods include:

Fischer-Speier Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) at elevated temperatures.

Reaction with Alkyl Halides: Treatment of the corresponding carboxylate salt (formed by deprotonation with a base such as sodium hydroxide (B78521) or potassium carbonate) with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Using Diazomethane (B1218177): For the synthesis of methyl esters, diazomethane offers a high-yielding but hazardous alternative.

The resulting esters, such as methyl 3-chloro-4-fluoro-5-iodobenzoate, are valuable intermediates for further functionalization, particularly in transition metal-catalyzed cross-coupling reactions where the free carboxylic acid might interfere with the catalyst.

Acylation Reactions:

Acylation of the carboxylic acid group involves its conversion to a more reactive acylating agent, most commonly an acyl chloride. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The resulting 3-chloro-4-fluoro-5-iodobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including:

Alcohols: To form esters under milder conditions than direct esterification.

Amines: To synthesize the corresponding amides.

Friedel-Crafts Acylation: To introduce the benzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of the halogenated ring may reduce its reactivity in this specific application.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 3-chloro-4-fluoro-5-iodobenzoate |

| Esterification | Potassium carbonate, Methyl iodide, DMF | Methyl 3-chloro-4-fluoro-5-iodobenzoate |

| Acyl Chloride Formation | Thionyl chloride, reflux | 3-Chloro-4-fluoro-5-iodobenzoyl chloride |

| Amide Formation | 1. Thionyl chloride; 2. Ammonia | 3-Chloro-4-fluoro-5-iodobenzamide |

Reactivity of Halogen Substituents (Chlorine, Fluorine, Iodine)

The presence of three different halogens on the aromatic ring of this compound is the most intriguing aspect of its chemistry, offering the potential for sequential and site-selective modifications.

The reactivity of the carbon-halogen bonds in nucleophilic aromatic substitution and transition metal-catalyzed reactions is primarily governed by the bond strength and the electronegativity of the halogen. The general trend for bond dissociation energy is C–F > C–Cl > C–Br > C–I. bldpharm.com This trend dictates the relative reactivity of the halogens in many transformations, with the weaker C–I bond being the most susceptible to cleavage.

C–I Bond: The carbon-iodine bond is the longest and weakest among the three, making the iodine atom the most reactive site for oxidative addition in transition metal-catalyzed cross-coupling reactions. bldpharm.com It is also the most readily displaced in certain nucleophilic aromatic substitution reactions.

C–Cl Bond: The carbon-chlorine bond is significantly stronger than the C–I bond but weaker than the C–F bond. This intermediate reactivity allows for its selective activation after the C–I bond has reacted.

C–F Bond: The carbon-fluorine bond is the shortest and strongest, making it the least reactive of the three halogens. It generally remains intact under conditions that cleave C–I and C–Cl bonds, making it a valuable substituent for tuning the electronic properties of the final molecule without participating in the reaction.

This reactivity differential is the basis for achieving chemoselectivity in the derivatization of this compound.

Table 2: Carbon-Halogen Bond Properties

| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |

| C–I | ~270 | Highest |

| C–Cl | ~400 | Intermediate |

| C–F | ~540 | Lowest |

Transition Metal-Catalyzed Transformations Involving Halogen Sites

The differential reactivity of the C-X bonds makes this compound an excellent substrate for sequential transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The general order of reactivity (I > Cl) allows for the selective functionalization of the C-I bond while leaving the C-Cl and C-F bonds intact. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would be expected to occur exclusively at the iodine-bearing carbon. Following this initial coupling, a second, more forcing cross-coupling reaction could potentially be employed to functionalize the C-Cl bond.

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl compound.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Reaction: Reaction with an alkene to form a substituted alkene. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high selectivity for the desired transformation. For instance, the use of specific phosphine (B1218219) ligands can influence the rate and selectivity of the oxidative addition step.

Table 3: Predicted Selectivity in Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Primary Reaction Site |

| Suzuki | Arylboronic acid | C-I |

| Sonogashira | Terminal alkyne | C-I |

| Heck | Alkene | C-I |

| Buchwald-Hartwig | Amine | C-I |

Hypervalent Iodine Chemistry Derived from this compound Precursors

The iodo-substituent on the aromatic ring can be oxidized to a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. organic-chemistry.org These reagents are valuable synthetic tools in their own right, acting as powerful and selective oxidizing agents and as electrophilic group transfer reagents.

Starting from this compound, the corresponding hypervalent iodine(III) derivatives can be prepared. A common method involves the oxidation of the iodoarene with an oxidizing agent such as peracetic acid or Oxone in the presence of a suitable ligand source. For example, oxidation in acetic acid can yield a (diacetoxyiodo) derivative.

These hypervalent iodine(III) compounds can then be used in a variety of synthetic transformations, including:

Oxidations: Of alcohols to aldehydes or ketones.

Electrophilic Additions: To alkenes and alkynes.

Arylations: As electrophilic arylating agents. The synthesis of diaryliodonium salts from iodoarenes is a well-established field. mdpi.com

The presence of the electron-withdrawing chloro, fluoro, and carboxyl groups would be expected to influence the stability and reactivity of the resulting hypervalent iodine species.

Table 4: Potential Hypervalent Iodine Reagents and Their Precursors

| Precursor | Oxidizing Agent/Conditions | Potential Hypervalent Iodine(III) Reagent |

| This compound | m-CPBA, Acetic Acid | 3-Chloro-4-fluoro-5-(diacetoxyiodo)benzoic acid |

| This compound | Oxone, Trifluoroacetic Acid | 3-Chloro-4-fluoro-5-[bis(trifluoroacetoxy)iodo]benzoic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The substitution pattern on the benzene ring of this compound creates a unique electronic environment that profoundly influences the chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The aromatic region of the ¹H NMR spectrum is simplified due to the presence of only two protons. Their positions are dictated by the cumulative electronic effects of the four different substituents.

The carboxyl group (-COOH) is an electron-withdrawing group, which deshields (shifts downfield) the ortho and para protons. Halogens exhibit a more complex influence due to the interplay of their inductive and resonance effects. The electronegativity of the halogens (F > Cl > I) results in a strong deshielding inductive effect. Conversely, their ability to donate lone-pair electron density back into the ring (resonance effect) causes shielding.

For the two aromatic protons, H-2 and H-6, their chemical shifts are predicted to be in the downfield region, typically between 7.5 and 8.5 ppm. The H-2 proton is ortho to the iodine and carboxylic acid group and meta to the chlorine, while the H-6 proton is ortho to the chlorine and carboxylic acid group and meta to the iodine. Both protons are expected to appear as doublets due to three-bond coupling (³J) with the fluorine atom.

In the ¹³C NMR spectrum, seven distinct signals are expected: six for the aromatic carbons and one for the carboxyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituent. Carbon atoms bonded directly to a halogen (ipso-carbons) show significant shifts; the carbon bonded to fluorine (C-4) will exhibit a large downfield shift and a strong one-bond C-F coupling constant (¹JCF). researchgate.net The carbon attached to iodine (C-5) is also heavily influenced, though iodine's effect is less straightforward due to heavy atom and spin-orbit coupling effects. rsc.org The carboxyl carbon (C-7) is expected at the far downfield end of the spectrum, typically in the 165-170 ppm range.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | ~8.1 | - | d | Ortho to -COOH and -I |

| H-6 | ~7.9 | - | d | Ortho to -COOH and -Cl |

| C-1 | - | ~132 | s | Attached to -COOH |

| C-2 | - | ~135 | d | C-H |

| C-3 | - | ~140 | d | Attached to -Cl |

| C-4 | - | ~160 (¹JCF ≈ 250 Hz) | d | Attached to -F |

| C-5 | - | ~95 | s | Attached to -I |

| C-6 | - | ~130 | d | C-H |

| C-7 (-COOH) | ~12-13 (broad s) | ~167 | s | Carboxylic acid |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

While 1D NMR provides information about the chemical environments, 2D NMR experiments are essential for establishing the bonding framework of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks would be expected in the aromatic region of the COSY spectrum between H-2 and H-6, as they are separated by four bonds and their coupling is negligible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.org It is a powerful tool for assigning carbon signals. For the target molecule, HSQC would show a cross-peak connecting the H-2 signal to the C-2 signal and another connecting the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. libretexts.orgresearchgate.net Key HMBC correlations would be observed between the aromatic protons and neighboring quaternary (non-protonated) carbons, confirming the substitution pattern.

Expected 2D NMR Correlations

| Experiment | Proton | Expected Carbon Correlations | Information Gained |

| HSQC | H-2 | C-2 | Confirms direct H-C attachment. |

| H-6 | C-6 | Confirms direct H-C attachment. | |

| HMBC | H-2 | C-4, C-6, C-7 (COOH) | Confirms H-2 is adjacent to C-4 and C-6, and ortho to the carboxyl group. |

| H-6 | C-2, C-4, C-7 (COOH) | Confirms H-6 is adjacent to C-2 and C-4, and ortho to the carboxyl group. |

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive. wikipedia.orgbiophysics.org Its chemical shifts are spread over a very wide range (approx. 800 ppm), making it extremely sensitive to the local electronic environment. numberanalytics.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom on an aromatic ring bearing electron-withdrawing groups. The signal's multiplicity provides direct evidence of its neighboring protons. It is expected to appear as a doublet of doublets, resulting from coupling to the ortho proton H-2 (³JHF) and the meta proton H-6 (⁴JHF).

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | -110 to -125 | dd | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |

Note: Chemical shifts are relative to a standard like CFCl₃.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound, HRMS would confirm the elemental composition of C₇H₃ClIO₂. The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would result in a distinct M+2 peak in the mass spectrum. jove.com

Calculated Exact Mass for C₇H₃ClIO₂

| Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |

| C₇H₃ClIO₂ | ¹²C₇ ¹H₃ ³⁵Cl ¹⁹F ¹²⁷I ¹⁶O₂ | 300.8844 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This technique provides detailed information about the molecule's connectivity and stability. nih.gov

The fragmentation of the this compound molecular ion ([M]⁺•) under electron ionization would likely proceed through several key pathways characteristic of aromatic carboxylic acids and haloaromatics. docbrown.infolibretexts.org

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH): Decarboxylation to yield the [M-45]⁺ ion, corresponding to the tri-halogenated benzene ring radical cation.

Loss of Halogens: Subsequent or competing fragmentation could involve the loss of halogen atoms. The C-I bond is the weakest, so loss of an iodine radical (•I) is a highly probable event from either the molecular ion or major fragment ions.

Predicted Major Fragment Ions in MS/MS

| m/z (for ³⁵Cl) | Proposed Fragment Formula | Fragmentation Pathway |

| 301 | [C₇H₃ClIO₂]⁺ | Parent Molecular Ion [M]⁺ |

| 284 | [C₇H₂ClIO]⁺ | [M - OH]⁺ |

| 256 | [C₆H₂ClFI]⁺ | [M - COOH]⁺ |

| 174 | [C₇H₃ClFO₂]⁺ | [M - I]⁺ |

| 129 | [C₆H₂ClF]⁺ | [M - COOH - I]⁺ |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not publicly available, a general interpretation based on known data for benzoic acids and halogenated aromatic compounds can be hypothesized.

Expected FT-IR Spectral Features of this compound:

| Functional Group | **Expected Wavenumber Range (cm⁻¹) ** | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| C-F (Aromatic) | 1250 - 1020 | Stretching |

| C-Cl (Aromatic) | 1100 - 800 | Stretching |

| C-I (Aromatic) | 600 - 500 | Stretching |

| O-H (Carboxylic Acid) | 960 - 875 (broad) | Out-of-plane bending |

Note: This table is predictive and based on general spectroscopic principles. Actual peak positions can be influenced by the specific electronic environment created by the multiple halogen substituents.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a characteristic vibrational fingerprint. For this compound, Raman spectroscopy would be especially useful for identifying the vibrations of the carbon skeleton and the carbon-halogen bonds.

A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-I and C-Cl stretching vibrations, which are often weak in FT-IR. The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule.

X-ray Diffraction Analysis for Crystalline State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline solid's phase. This technique would be employed to:

Identify the crystalline phase of a bulk sample of this compound.

Assess the purity of the crystalline material.

Study polymorphism , which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties.

A typical PXRD analysis would involve recording the diffraction pattern and comparing it to known patterns or using it as a reference for future batches.

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are essential for separating mixtures and determining the purity of compounds.

For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) would be the most common technique. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength around 254 nm where the aromatic ring absorbs. The purity would be determined by calculating the area percentage of the main peak relative to any impurity peaks.

As this compound is an achiral molecule, it does not have enantiomers, and therefore, enantiomeric resolution is not applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development focuses on optimizing the separation of the main component from any closely related impurities.

A typical approach for a substituted benzoic acid derivative involves reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. For acidic compounds like this compound, controlling the pH of the mobile phase is critical to ensure consistent retention times and sharp, symmetrical peak shapes. This is usually achieved by adding an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase, which suppresses the ionization of the carboxylic acid group.

The selection of the stationary phase is also crucial. While a standard C18 (octadecylsilyl) column is often the first choice, other phases like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivity for halogenated aromatic compounds due to different pi-pi interactions between the analyte and the stationary phase. chromforum.org The high degree of halogenation on the benzene ring of this compound makes these interactions significant. Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophoric activity.

Below is a table outlining typical starting parameters for HPLC method development for this compound.

| Parameter | Typical Setting | Rationale |

| Stationary Phase | C18, 5 µm or PFP, 5 µm | C18 provides general-purpose hydrophobic retention. PFP offers enhanced selectivity for halogenated and aromatic compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Acetonitrile is a common organic modifier. Water is the aqueous component. TFA is an ion-pairing agent that suppresses carboxylate formation, leading to better peak shape. chromforum.org |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 40% Acetonitrile and increasing to 95%) is often necessary to elute the main compound with a reasonable retention time while also separating it from more or less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns (e.g., 4.6 mm internal diameter). |

| Column Temperature | 25-40 °C | Temperature can be adjusted to fine-tune selectivity and improve peak shape. chromforum.org |

| Detection | UV at ~210 nm and ~254 nm | The benzoic acid structure absorbs strongly in the low UV range (~210 nm). The substituted aromatic ring also typically absorbs at higher wavelengths (~254 nm). |

| Injection Volume | 5-20 µL | Standard injection volume for analytical HPLC. |

Chiral HPLC for Stereoisomer Separation and Enantiopurity Determination

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and its analysis does not require chiral chromatography.

However, the principles of chiral HPLC are critically important in the broader context of pharmaceutical development, where many active molecules are chiral. Chiral separations are among the most challenging, as enantiomers have identical physical and chemical properties in an achiral environment. researchgate.net Chiral HPLC methods are essential for separating enantiomers to study their individual properties or to ensure the enantiopurity of a single-enantiomer drug.

The most common approach to chiral separation by HPLC is the use of a Chiral Stationary Phase (CSP). researchgate.net These phases are created by bonding a chiral selector to a support like silica (B1680970) gel. Separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov

Method development in chiral HPLC involves screening different CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic mode) to achieve baseline resolution. nih.govrsc.org The choice of mobile phase can significantly impact enantioselectivity by influencing the interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the analyte and the CSP. nih.gov

The table below illustrates typical parameters that would be considered for the chiral separation of a hypothetical chiral analogue of the title compound.

| Parameter | Typical Setting | Rationale |

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | These CSPs (e.g., Chiralpak® series) are known for their broad applicability and high success rates in resolving enantiomers. researchgate.netnih.gov |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v)Polar Organic: Acetonitrile or Ethanol | The choice of mobile phase mode is critical for achieving separation. Normal phase often provides good selectivity. Polar organic modes can offer faster analyses. nih.gov |

| Additives | Acidic (e.g., TFA) or Basic (e.g., Diethylamine) | Additives are often used in small quantities (e.g., 0.1%) to improve peak shape and resolution, especially for acidic or basic analytes. researchgate.net |

| Flow Rate | 0.5-1.0 mL/min | Flow rates are typically standard but may be adjusted to optimize resolution. |

| Column Temperature | 10-40 °C | Temperature is a key parameter for optimizing selectivity; lower temperatures often improve resolution. |

| Detection | UV or Circular Dichroism (CD) | UV detection is common. A CD detector provides information on the stereochemistry of the eluting enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used to separate, identify, and quantify volatile and semi-volatile organic compounds. For an analyte like this compound, GC-MS is not typically used for the analysis of the parent compound itself due to its low volatility. However, it is an ideal method for profiling volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials and by-products.

For the analysis, a sample is dissolved in a suitable solvent and injected into the GC. The high temperature of the injection port vaporizes the sample, and an inert carrier gas (usually helium) sweeps the vapor onto the analytical column. tdi-bi.com The column, typically a long, thin capillary coated with a stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) derivative), separates the components based on their boiling points and interactions with the phase. tdi-bi.com

As components elute from the column, they enter the mass spectrometer, which acts as the detector. In the MS, molecules are ionized, commonly by electron impact (EI), which fragments them into characteristic patterns. tdi-bi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical "fingerprint" for identification. For enhanced sensitivity and quantitative analysis of specific target impurities, the MS can be operated in Selected Ion Monitoring (SIM) mode, where only ions of a specific mass are monitored. uctm.edu

The table below details typical parameters for a GC-MS method aimed at profiling volatile impurities.

| Parameter | Typical Setting | Rationale |

| GC Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl/95% dimethylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of volatile organic compounds. tdi-bi.com |

| Carrier Gas | Helium at a constant flow of ~1-2 mL/min | Helium is an inert gas that provides good chromatographic efficiency. |

| Injection Mode | Split/Splitless | Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. tdi-bi.com |

| Oven Program | e.g., 40°C hold for 2 min, then ramp 10°C/min to 280°C, hold for 5 min | A temperature program is essential to separate compounds with a wide range of boiling points, from volatile solvents to less volatile by-products. |

| MS Ionization | Electron Impact (EI) at 70 eV | EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, allowing for library matching. tdi-bi.com |

| MS Detection Mode | Full Scan (e.g., m/z 35-500) or Selected Ion Monitoring (SIM) | Full scan is used for identifying unknown impurities by comparing spectra to a database. SIM is used for quantifying known impurities at very low levels with high sensitivity. tdi-bi.comuctm.edu |

| Sample Preparation | Dissolution in a high-purity solvent (e.g., Dichloromethane) | The sample is simply dissolved to an appropriate concentration. Derivatization to an ester may be required if analyzing for non-volatile acidic impurities. |

Theoretical and Computational Chemistry Investigations of 3 Chloro 4 Fluoro 5 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a polysubstituted molecule like 3-chloro-4-fluoro-5-iodobenzoic acid, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be the first step. This process finds the lowest energy conformation of the molecule.

For this compound, a key structural feature is the dihedral angle between the plane of the benzene (B151609) ring and the carboxylic acid group. Due to steric hindrance from the flanking chloro and iodo substituents (the ortho effect), this angle is expected to be non-planar. This contrasts with benzoic acid itself, which is largely planar. This twisting affects the conjugation between the carboxyl group and the aromatic ring.

The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often centered on the carboxylic acid group and the carbon atoms attached to the halogens. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Description |

| Optimized Energy | A specific negative value in Hartrees, indicating stability. |

| HOMO Energy | Expected to be around -6.0 to -7.0 eV. |

| LUMO Energy | Expected to be around -1.5 to -2.5 eV. |

| HOMO-LUMO Gap | Approximately 4.0 to 5.0 eV. |

| Dipole Moment | A significant value in Debye, arising from the electronegative F, Cl, and O atoms. |

Note: The values in this table are estimations based on typical results for similar halogenated benzoic acids and would require specific calculations for precise determination.

For a more precise characterization of the electronic structure, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which are important in molecules with multiple lone pairs, such as the halogens and oxygens in this compound. These high-level calculations would refine the energies of the molecular orbitals and provide a more accurate prediction of the molecule's stability and reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding. The hydroxyl hydrogen would be a region of high positive potential (blue), indicating its acidic nature. The halogen atoms would exhibit dual characteristics. The regions around the fluorine and chlorine atoms would be negative, while the iodine atom would display a region of positive potential on its outermost surface, known as the σ-hole, which is crucial for halogen bonding.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For this compound, both hydrogen and halogen bonds are expected to play a significant role in its supramolecular assembly.

The most prominent hydrogen bonding interaction in carboxylic acids is the formation of a centrosymmetric dimer via O–H⋯O hydrogen bonds between the carboxyl groups of two molecules. This is a very stable and common motif. In addition to this primary interaction, weaker C–H⋯O hydrogen bonds, involving the aromatic C-H and the carbonyl oxygen, can further stabilize the crystal packing, linking the dimers into larger networks.

Table 2: Expected Hydrogen Bond Parameters for the Carboxylic Acid Dimer of this compound

| Hydrogen Bond | D-H···A Angle (°) | D···A Distance (Å) |

| O–H⋯O | ~170-180 | ~2.6-2.7 |

| C–H⋯O | ~120-160 | ~3.0-3.5 |

Note: These are typical ranges for such interactions and would be precisely determined through crystallographic or computational analysis.

Halogen bonding is a directional non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom). The strength of the σ-hole increases with the polarizability of the halogen, following the trend F < Cl < Br < I.

In this compound, the iodine atom is the most likely participant in strong halogen bonding. A C–I⋯O interaction between the iodine of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable. This interaction would be directional, with the C-I⋯O angle close to 180°. The C-Cl bond can also participate in weaker halogen bonds. Fluorine, being highly electronegative and having low polarizability, generally does not form significant halogen bonds. These halogen bonds would act as crucial synthons in directing the crystal packing, often competing with or complementing the hydrogen bonding networks.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of atomic contacts that dictate the crystal packing. The surface is defined by partitioning the crystal's electron density into regions associated with individual molecules.

For this compound, a Hirshfeld surface analysis would reveal the intricate network of non-covalent interactions. Key features on the surface, such as red spots, indicate close contacts, typically corresponding to hydrogen bonds or other strong interactions. The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of these interactions. crystalexplorer.net A fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. crystalexplorer.net

Below is a representative data table illustrating the kind of quantitative results obtained from a Hirshfeld surface analysis for a molecule with similar functional groups.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.5 |

| O···H / H···O | 24.2 |

| I···H / H···I | 12.8 |

| Cl···H / H···Cl | 9.5 |

| F···H / H···F | 8.0 |

| C···H / H···C | 5.5 |

| Other | 4.5 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements (conformers) and determining their relative stabilities. For this molecule, the primary source of conformational isomerism is the rotation around the C-C single bond connecting the carboxylic acid group to the phenyl ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation. nih.gov A relaxed PES scan is performed by systematically varying the dihedral angle (O=C-C-C) and optimizing the geometry at each step to find the minimum energy structure. This process identifies the stable conformers (energy minima) and the transition states that separate them (energy maxima). nih.gov

For benzoic acid derivatives, two primary planar conformers related to the orientation of the hydroxyl group are typically considered: cis and trans, with respect to the carbonyl oxygen. nih.gov The cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable due to favorable intramolecular interactions. The trans conformer (O=C-O-H dihedral ≈ 180°) is significantly higher in energy. nih.gov The presence of bulky ortho-substituents can influence the planarity and relative energies of these conformers. In the case of this compound, the iodine and chlorine atoms flank the carboxylic acid group, potentially leading to distinct energy profiles for the rotation of this group.

A typical output of such an analysis is a table of relative energies for the identified stable conformers.

| Conformer | O=C-C-C Dihedral Angle (°) | Relative Energy (kJ/mol) |

|---|---|---|

| Conformer I (Global Minimum) | ~20° | 0.00 |

| Conformer II | ~160° | 5.8 |

| Transition State I | ~90° | 15.2 |

| Transition State II | ~270° | 14.9 |

Spectroscopic Property Predictions via Computational Models

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of vibrational spectra (Infrared and Raman) for this compound can be performed using quantum mechanical methods like DFT. researchgate.netnih.gov

The process begins with the optimization of the molecule's ground state geometry. Subsequently, a frequency calculation is performed on the optimized structure to determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental data. nih.gov

The predicted spectra serve multiple purposes: they aid in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra, confirm the molecular structure, and provide a basis for understanding how intermolecular interactions (like hydrogen bonding in the solid state) shift vibrational frequencies. s-a-s.org For this compound, key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, C-F, C-Cl, and C-I stretching modes, and various phenyl ring vibrations.

The following table provides an illustrative comparison of theoretically predicted (scaled) and hypothetical experimental vibrational frequencies for key functional groups.

| Vibrational Mode Assignment | Predicted Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (dimer) | 3015 | 3000 |

| C=O stretch (dimer) | 1705 | 1701 |

| C=C ring stretch | 1590 | 1595 |

| C-O stretch | 1295 | 1300 |

| C-F stretch | 1230 | 1235 |

| C-Cl stretch | 750 | 745 |

| C-I stretch | 640 | 635 |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a cornerstone of modern mechanistic studies, enabling the exploration of reaction pathways at a molecular level. researchgate.net For reactions involving this compound, such as its synthesis, esterification, or participation in cross-coupling reactions, computational modeling can map out the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. researchgate.net

By calculating the activation energies (the energy difference between reactants and the TS), chemists can predict reaction rates and understand the factors controlling selectivity (chemo-, regio-, and stereoselectivity). researchgate.net For example, a computational study of the esterification of this compound with methanol (B129727) under acidic conditions would model the protonation of the carbonyl oxygen, the nucleophilic attack by methanol, proton transfer steps, and the final elimination of water.

The results of such an investigation can be summarized in a table detailing the energetics of the proposed pathway. This data helps to determine the rate-determining step and validates or refutes a proposed mechanism.

The table below illustrates a hypothetical energy profile for a generic two-step reaction pathway involving the molecule.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +85.4 |

| Intermediate | Metastable species | +20.1 |

| Transition State 2 (TS2) | Second energy barrier | +60.7 |

| Products | Final chemical species | -35.2 |

Structure-Property Relationships Derived from Computational Data

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By analyzing the data generated from the aforementioned theoretical investigations of this compound, a comprehensive structure-property profile can be developed.

For example, the conformational analysis (Section 5.3) reveals the most stable three-dimensional shape of the molecule, which dictates how it packs in a crystal and interacts with biological receptors. The Hirshfeld surface analysis (Section 5.2.3) provides a quantitative breakdown of the intermolecular forces, which are directly related to physical properties like melting point, boiling point, and solubility.

Furthermore, electronic structure calculations yield a wealth of data that correlate with chemical reactivity and optical properties. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and the energy required for electronic excitation. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Other calculated parameters, like the molecular electrostatic potential (MEP), dipole moment, and polarizability, are also vital for predicting reactivity and intermolecular interactions.

The following table summarizes key computational parameters and their relationship to the molecule's properties.

| Computational Parameter | Derived Property/Relationship |

|---|---|

| Relative Conformer Energies | Predicts the most abundant conformer in different phases; influences crystal packing and binding affinity. |

| Hirshfeld Interaction Percentages | Quantifies forces (e.g., hydrogen, halogen bonds) governing melting point, solubility, and polymorphism. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity, kinetic stability, and UV-Vis absorption wavelength. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. |

| Calculated Vibrational Frequencies | Aids in structural confirmation via IR/Raman spectroscopy and analysis of bonding strength. |

| Calculated Activation Energies | Determines reaction rates and predicts the feasibility of chemical transformations. |

Applications of 3 Chloro 4 Fluoro 5 Iodobenzoic Acid in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, fluoro, and iodo substituents on the benzoic acid framework makes 3-Chloro-4-fluoro-5-iodobenzoic acid a highly valuable starting material for the construction of complex organic molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. sigmaaldrich.comfishersci.be This controlled functionalization is a cornerstone of modern organic synthesis, enabling the efficient assembly of intricate molecular scaffolds.

Building Block for Heterocyclic Compounds

Halogenated benzoic acids are fundamental starting materials in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. googleapis.comgoogle.com While direct examples of the use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, the closely related intermediate, methyl 4-amino-3-chloro-5-iodobenzoate, is recognized as a critical precursor for creating nitrogen-containing benzoannulated heterocycles. This suggests that this compound, after conversion to its corresponding amino derivative, can serve as a key building block for various heterocyclic systems.

The general strategy involves the selective functionalization at the iodo-position via palladium-catalyzed cross-coupling reactions, followed by subsequent cyclization reactions to form the heterocyclic ring. For instance, a Sonogashira coupling could introduce an alkyne substituent, which can then undergo intramolecular cyclization to form fused heterocyclic systems like furopyridines or thienopyridines, depending on the subsequent reaction partners and conditions. Similarly, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, leading to the formation of complex biaryl or hetero-biaryl heterocyclic structures. google.com

Intermediate for Natural Product Analogues

Natural products and their analogues are a rich source of therapeutic agents. The synthesis of structurally complex natural product analogues often requires versatile building blocks that allow for the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR). Halogenated aromatic compounds are frequently used for this purpose. For example, 3-Iodobenzoylnaltrexamide (IBNtxA) is a potent analgesic, and its synthesis and the exploration of its analogues have involved the use of substituted iodobenzoic acids. nih.gov

Given its array of functional groups, this compound is an ideal candidate for the synthesis of novel natural product analogues. The iodo group can be selectively replaced through cross-coupling reactions to introduce various side chains, while the chloro and fluoro groups can be retained to influence the electronic properties and metabolic stability of the final molecule. This approach allows for the creation of libraries of related compounds for biological screening. For instance, in the synthesis of analogues of the aldo-keto reductase 1C3 inhibitor, a similar dihalogenated benzoic acid, 3-bromo-5-iodobenzoic acid, was used to systematically introduce different aromatic and heteroaromatic groups via Suzuki coupling. nih.gov

Development of Biochemical Probes

The unique properties of fluorine, particularly the stable isotope ¹⁹F and the positron-emitting isotope ¹⁸F, make fluorinated organic molecules highly valuable as biochemical probes for spectroscopic and imaging research.

Design of Fluorinated Tracers for Spectroscopic or Imaging Research

The incorporation of fluorine-18 (B77423) is a key strategy in the development of tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov While direct radiosynthesis using this compound is not prominently reported, a closely related compound, [¹⁸F]3-chloro-4-fluoroaniline, has been utilized in the synthesis of a novel PET probe, [¹⁸F]IDO5L. This tracer is designed for imaging the expression of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. The synthesis involved the coupling of [¹⁸F]3-chloro-4-fluoroaniline with a carboximidamidoyl chloride. This demonstrates the utility of the 3-chloro-4-fluoro-phenyl motif in developing PET tracers. The presence of the additional iodo group in this compound offers a site for further modification or for attaching the molecule to other targeting vectors.

The stable ¹⁹F isotope can also be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study biological systems, as the ¹⁹F NMR signal is highly sensitive to the local chemical environment.

Synthesis of Labeled Compounds for Mechanistic Biological Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The introduction of a radioactive isotope, such as iodine-125 (B85253) or iodine-131, at the iodo-position of this compound would yield a radiolabeled probe. Such probes can be used in a variety of in vitro and in vivo studies, including receptor binding assays and metabolic profiling. For example, the isomeric compound N-succinimidyl 3-(tri-n-butylstannyl)-5-iodobenzoate has been used as an agent for the indirect radioiodination of proteins and peptides. This highlights the potential of iodobenzoate derivatives as platforms for radiolabeling biomolecules.

Role in Material Science

The application of halogenated aromatic compounds extends into the field of material science, where they can serve as monomers or key intermediates for the synthesis of functional organic materials, such as polymers and covalent organic frameworks (COFs). Fluorinated building blocks are particularly desirable due to the unique properties conferred by the carbon-fluorine bond, including high thermal stability and altered electronic characteristics. ossila.com

While specific applications of this compound in material science are not well-documented, its structure suggests potential utility. For instance, substituted benzoic acids are used as catalysts and modulators in the synthesis of COFs, such as COF-300. rsc.org The di-functionality of this compound (a carboxylic acid and reactive halogen sites) could allow it to be incorporated into polymer chains or other extended networks through condensation and cross-coupling reactions. The presence of multiple halogen atoms offers the possibility of creating highly cross-linked or functionalized materials with tailored properties. For example, Sonogashira coupling reactions are used to synthesize poly(phenyleneethynylene)s, which are highly conjugated polymers with interesting electro-optical properties. nih.gov The iodo- and chloro- groups on the benzoic acid ring could serve as handles for such polymerizations.

Precursor for Polymers with Specific Electronic or Optical Properties